molecular formula C26H26N2O3 B11297812 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenoxy)acetamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenoxy)acetamide

Cat. No.: B11297812
M. Wt: 414.5 g/mol
InChI Key: RMPRHQBFDTZBCI-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features an indole ring, a methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group through electrophilic substitution. The final step involves the formation of the phenoxyacetamide moiety via amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE undergoes various chemical reactions including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl and phenoxyacetamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N,N-DIMETHYLAMINE: Similar structure but with a dimethylamine group instead of the phenoxyacetamide moiety.

    N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(4-CHLOROPHENOXY)ACETAMIDE: Similar structure but with a chlorophenoxy group instead of the methoxyphenoxy group.

Uniqueness

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-18-8-12-21(13-9-18)31-17-25(29)28(2)26(19-10-14-20(30-3)15-11-19)23-16-27-24-7-5-4-6-22(23)24/h4-16,26-27H,17H2,1-3H3

InChI Key

RMPRHQBFDTZBCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)C(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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